molecular formula C7H14O3 B14391996 Ethyl (2R)-2-(hydroxymethyl)butanoate CAS No. 87884-38-6

Ethyl (2R)-2-(hydroxymethyl)butanoate

Cat. No.: B14391996
CAS No.: 87884-38-6
M. Wt: 146.18 g/mol
InChI Key: TWLWLMUHNWWUTE-ZCFIWIBFSA-N
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Description

Ethyl (2R)-2-(hydroxymethyl)butanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethyl group, a hydroxymethyl group, and a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-(hydroxymethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of (2R)-2-(hydroxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of ester groups into various organic compounds . These systems offer advantages such as improved reaction control, scalability, and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(hydroxymethyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: (2R)-2-(carboxymethyl)butanoic acid.

    Reduction: (2R)-2-(hydroxymethyl)butanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-(hydroxymethyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (2R)-2-(hydroxymethyl)butanoic acid and ethanol. These products can then participate in various metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-(hydroxymethyl)butanoate: The enantiomer of ethyl (2R)-2-(hydroxymethyl)butanoate, differing in the spatial arrangement of the hydroxymethyl group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2R)-2-(hydroxymethyl)pentanoate: Similar structure but with a longer carbon chain in the backbone.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its (2R) configuration can lead to different biological activities and interactions compared to its (2S) enantiomer.

Properties

CAS No.

87884-38-6

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

ethyl (2R)-2-(hydroxymethyl)butanoate

InChI

InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

TWLWLMUHNWWUTE-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CO)C(=O)OCC

Canonical SMILES

CCC(CO)C(=O)OCC

Origin of Product

United States

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